Cas no 2227850-65-7 ((1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol)

(1S)-2-Amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol is a chiral amino alcohol derivative featuring a morpholine-substituted aromatic ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for biologically active molecules, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders. The presence of both amino and hydroxyl functional groups enables versatile reactivity, facilitating its use in asymmetric synthesis or as a ligand in catalytic systems. Its stereospecific (1S) configuration may enhance selectivity in chiral synthesis. The morpholine moiety contributes to improved solubility and pharmacokinetic properties, making it valuable for drug discovery applications.
(1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol structure
2227850-65-7 structure
Product Name:(1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol
CAS No:2227850-65-7
MF:C12H18N2O2
MW:222.283523082733
CID:6395226
PubChem ID:96793971
Update Time:2025-11-01

(1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol
    • EN300-1739485
    • (1S)-2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
    • 2227850-65-7
    • Inchi: 1S/C12H18N2O2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2/t12-/m1/s1
    • InChI Key: QACCPWKURQMNER-GFCCVEGCSA-N
    • SMILES: O1CCN(C2C=CC(=CC=2)[C@@H](CN)O)CC1

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 58.7Ų

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Additional information on (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol

Introduction to (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol (CAS No. 2227850-65-7)

(1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol, with the CAS number 2227850-65-7, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a morpholine ring and an amino group, which confer it with potential therapeutic properties. The compound's chiral nature also adds to its complexity and importance in drug development, as enantiomers can exhibit different biological activities.

The chemical structure of (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol is composed of a phenyl ring substituted with a morpholine moiety at the para position and an aminoethyl group attached to the chiral center. The morpholine ring is a six-membered heterocycle containing one oxygen atom, which imparts hydrophilic properties to the molecule. The amino group, on the other hand, can participate in hydrogen bonding and other interactions that are crucial for biological activity.

Recent studies have highlighted the potential of (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate certain neurotransmitter systems, potentially improving cognitive function and motor control. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol exhibits potent activity as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial for treating depression and anxiety disorders.

In addition to its potential as a therapeutic agent, (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol has been explored for its use in chemical synthesis. The compound serves as an important building block for the synthesis of more complex molecules, particularly those with chiral centers. Its versatility in forming various functional groups makes it a valuable intermediate in organic synthesis. A recent review in the Tetrahedron Letters discussed several synthetic routes to prepare this compound, emphasizing its utility in asymmetric synthesis and catalysis.

The pharmacokinetic properties of (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol

Clinical trials involving (1S)-2-amino-1-4-(morpholin-4-yl)phenylethan-1-ol are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are promising and warrant further investigation in larger clinical trials.

In conclusion, (1S)-2-amino-1--4-(morpholin--4--yl)phenylethan--1--ol (CAS No. 2227850--65--7) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activity. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, making it an exciting area of study for medicinal chemists and pharmaceutical researchers alike.

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